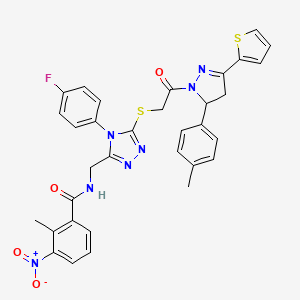

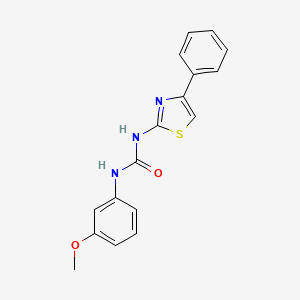

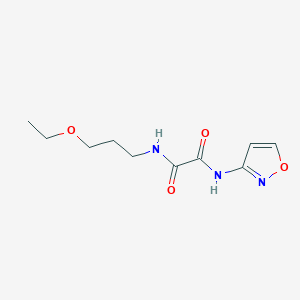

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-3-carboxamide, also known as TTA-A2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TTA-A2 is a synthetic compound that belongs to the class of triazole-containing compounds. It has been found to exhibit promising biological and pharmacological activities, making it a potential candidate for drug development.

Scientific Research Applications

Anti-Inflammatory Applications

Thiophene derivatives, such as our compound of interest, have been reported to possess significant anti-inflammatory properties. They act by modulating various inflammatory pathways, which can be beneficial in the treatment of chronic inflammatory diseases .

Antipsychotic Effects

Compounds containing the thiophene nucleus have shown promise as antipsychotic agents. Their ability to interact with central nervous system receptors could lead to new treatments for psychiatric disorders .

Anticancer Activity

The thiophene moiety is a common feature in molecules with anticancer properties. Research indicates that these compounds can inhibit kinase activity, which is crucial in the proliferation of cancer cells .

Antimicrobial Properties

Thiophene-based compounds are known to exhibit antimicrobial activity. This makes them valuable in the development of new antibiotics to combat resistant strains of bacteria .

Material Science Applications

In the field of material science, thiophene derivatives are used as corrosion inhibitors and in the creation of organic semiconductors . These applications are critical for the development of advanced materials and electronics .

Organic Light-Emitting Diodes (OLEDs)

Thiophene compounds play a significant role in the fabrication of OLEDs. Their electronic properties make them suitable for use in the development of energy-efficient lighting and displays .

Anti-Arrhythmic Potential

The structural features of thiophene derivatives allow them to act as anti-arrhythmic agents. They can modulate cardiac ion channels, which is beneficial in treating heart rhythm disorders .

Estrogen Receptor Modulation

Some thiophene derivatives have been found to modulate estrogen receptors, which could lead to new therapies for hormone-related conditions and cancers .

properties

IUPAC Name |

N-[(1-thiophen-2-yltriazol-4-yl)methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4OS2/c17-12(9-3-5-18-8-9)13-6-10-7-16(15-14-10)11-2-1-4-19-11/h1-5,7-8H,6H2,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOHUPFDDIHMEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide](/img/structure/B2902666.png)

![N-{1-(hydrazinocarbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2902675.png)

![1-[(3-Bromobenzoyl)amino]-3-tert-butylthiourea](/img/structure/B2902678.png)

![1-(2-Methylpropyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B2902679.png)

![1-(4-chlorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)